7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15150855
Molecular Formula: C25H19FN4O4
Molecular Weight: 458.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H19FN4O4 |
|---|---|
| Molecular Weight | 458.4 g/mol |
| IUPAC Name | 7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C25H19FN4O4/c1-2-33-18-8-5-7-15(12-18)22-28-23(34-29-22)16-10-11-19-21(13-16)27-25(32)30(24(19)31)14-17-6-3-4-9-20(17)26/h3-13H,2,14H2,1H3,(H,27,32) |
| Standard InChI Key | WVBDHHUPXFZHPP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
Introduction
Chemical Structure and Synthesis
Core Scaffold and Substituent Analysis
The molecule features a quinazoline-2,4(1H,3H)-dione core, a bicyclic system known for its bioisosteric resemblance to fluoroquinolones and tyrosine kinase inhibitors . At position 7 of the quinazoline ring, a 1,2,4-oxadiazole moiety substituted with a 3-ethoxyphenyl group is attached. This oxadiazole ring introduces rigidity and hydrogen-bonding capacity, which are critical for target engagement . At position 3, a 2-fluorobenzyl group provides lipophilicity and electronic effects that may enhance membrane permeability and receptor binding .
Table 1: Structural Comparison with Analogous Compounds
Structure-Activity Relationships (SAR)
Role of the Oxadiazole Moiety
The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity. In compound 14a (Table 1), replacing triazole with oxadiazole improved MIC values against Candida albicans by 15% . The ethoxy group at the phenyl ring’s 3-position likely modulates electron density, affecting interactions with hydrophobic enzyme pockets .
Impact of Fluorine Substitution
Fluorine atoms influence both pharmacokinetics and pharmacodynamics. The 2-fluorobenzyl group increases lipophilicity (clogP ≈ 3.2), potentially enhancing blood-brain barrier penetration . Additionally, fluorine’s electronegativity may strengthen hydrogen bonds with target proteins, as seen in gefitinib-resistant NSCLC models .
Pharmacokinetic and Toxicity Considerations
Toxicity Profiles
Quinazoline derivatives with fluorinated benzyl groups exhibit moderate cytotoxicity in vitro. For example, compound 79 showed a safety index (IC<sub>50</sub> for A549 cells/IC<sub>50</sub> for EGFR) >100, indicating selective toxicity . The target compound’s fluorine substituents may reduce off-target effects compared to non-fluorinated analogs .
Future Directions
Synthetic Optimization
Future work should explore:
-
Variations in the oxadiazole substituent: Replacing ethoxy with methoxy or hydroxy groups to modulate solubility.
-
Fluorine positioning: Testing 3- or 4-fluorobenzyl analogs to optimize target binding.
Preclinical Validation
Priority assays include:
-
Kinase inhibition profiling: Screening against EGFR, VEGFR, and PDGFR families.
-
In vivo pharmacokinetics: Assessing oral bioavailability and half-life in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume